1-Bromo-4-(trichloromethoxy)benzene
Overview
Description
1-Bromo-4-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H4BrCl3O It is a derivative of benzene, where a bromine atom and a trichloromethoxy group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trichloromethoxy)benzene can be synthesized through the chlorination of 4-bromophenol followed by the introduction of a trichloromethoxy group. One common method involves the reaction of 4-bromophenol with trichloromethyl chloroformate in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The trichloromethoxy group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted benzene derivatives
- Carboxylic acids or aldehydes
- Reduced benzene derivatives
Scientific Research Applications
1-Bromo-4-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trichloromethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom substituted on the benzene ring.
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trichloromethoxy group.
Chlorobenzene: A benzene ring with a single chlorine atom substituted.
Uniqueness: The trichloromethoxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOSCKFOENGIAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(Cl)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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